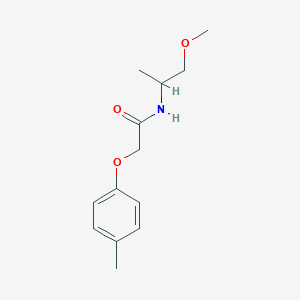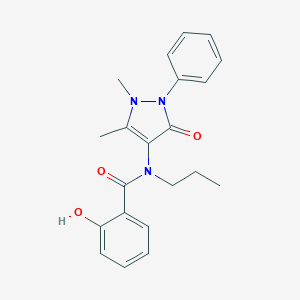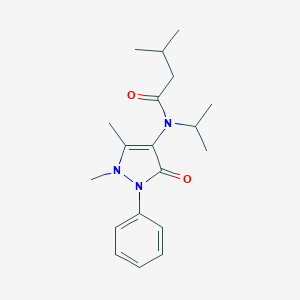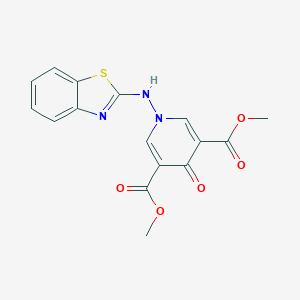![molecular formula C16H23BrN2O2 B246957 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent for various diseases.
Mechanism of Action
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol is a selective dopamine D3 receptor antagonist, meaning it binds to and blocks the activity of dopamine D3 receptors in the brain. This leads to an increase in dopamine release, which can have therapeutic effects in diseases such as Parkinson's and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol are largely related to its mechanism of action as a dopamine D3 receptor antagonist. By blocking the activity of dopamine D3 receptors, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol can increase dopamine release in the brain, which can have various effects on behavior, cognition, and motor function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol in lab experiments is its selectivity for dopamine D3 receptors, which allows for more targeted manipulation of dopamine signaling in the brain. However, one limitation is that 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the effects of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol on dopamine signaling and how it may be used to treat other diseases such as Parkinson's and schizophrenia. Finally, the development of more potent derivatives of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol may lead to more effective therapeutic agents for these and other diseases.
Synthesis Methods
The synthesis of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol involves several steps, including the reaction of 4-bromo-2-nitrophenol with 4-(4-morpholinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol.
Scientific Research Applications
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been shown to have potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been found to increase dopamine release in the brain, which may help alleviate symptoms. In schizophrenia, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been shown to improve cognitive function in animal models. Additionally, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been studied for its potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models.
properties
Product Name |
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol |
|---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
4-bromo-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C16H23BrN2O2/c17-14-1-2-16(20)13(11-14)12-18-5-3-15(4-6-18)19-7-9-21-10-8-19/h1-2,11,15,20H,3-10,12H2 |
InChI Key |
YXAKQORSLVNWPA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)


![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)


![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)